molecular formula C17H24N2O5 B11020433 Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11020433
M. Wt: 336.4 g/mol
InChI Key: YDIOEOYHHJZRCK-UHFFFAOYSA-N
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Description

METHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound with a unique structure that includes a nitrobenzoate core and an ethylhexylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the ethylhexylamino group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize efficiency and minimize waste, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethylhexylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

METHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethylhexylamino group can interact with various biological receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-NITROBENZOATE: Lacks the ethylhexylamino group, making it less versatile in terms of chemical reactivity.

    ETHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its physical and chemical properties.

Uniqueness

METHYL 3-{[(2-ETHYLHEXYL)AMINO]CARBONYL}-5-NITROBENZOATE is unique due to the presence of both the nitro and ethylhexylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 3-(2-ethylhexylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C17H24N2O5/c1-4-6-7-12(5-2)11-18-16(20)13-8-14(17(21)24-3)10-15(9-13)19(22)23/h8-10,12H,4-7,11H2,1-3H3,(H,18,20)

InChI Key

YDIOEOYHHJZRCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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